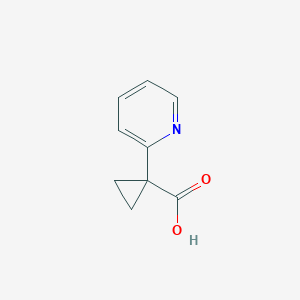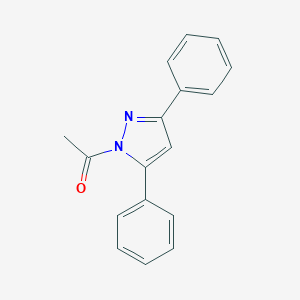
1-acetyl-3,5-diphenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-3,5-diphenyl-1H-pyrazole, also known as ADPP, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADPP is a pyrazoline derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-oxidant properties.
Mechanism Of Action
The mechanism of action of 1-acetyl-3,5-diphenyl-1H-pyrazole is not fully understood. However, it has been suggested that 1-acetyl-3,5-diphenyl-1H-pyrazole exerts its biological activities through the modulation of various signaling pathways. 1-acetyl-3,5-diphenyl-1H-pyrazole has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which are transcription factors involved in the regulation of inflammation and cell proliferation. 1-acetyl-3,5-diphenyl-1H-pyrazole has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and the inhibition of cell proliferation.
Biochemical And Physiological Effects
1-acetyl-3,5-diphenyl-1H-pyrazole exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the production of ROS in cells. 1-acetyl-3,5-diphenyl-1H-pyrazole has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo. In addition, 1-acetyl-3,5-diphenyl-1H-pyrazole has been shown to reduce the levels of serum glucose, triglycerides, and cholesterol in diabetic rats.
Advantages And Limitations For Lab Experiments
1-acetyl-3,5-diphenyl-1H-pyrazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to using 1-acetyl-3,5-diphenyl-1H-pyrazole in lab experiments. 1-acetyl-3,5-diphenyl-1H-pyrazole is a relatively new compound, and its mechanism of action is not fully understood. In addition, there is limited information available on the toxicity and pharmacokinetics of 1-acetyl-3,5-diphenyl-1H-pyrazole.
Future Directions
There are several future directions for the study of 1-acetyl-3,5-diphenyl-1H-pyrazole. One area of research could focus on the optimization of the synthesis method for 1-acetyl-3,5-diphenyl-1H-pyrazole to improve the yield and purity of the compound. Another area of research could focus on the elucidation of the mechanism of action of 1-acetyl-3,5-diphenyl-1H-pyrazole, which would provide insights into its biological activities and potential therapeutic applications. Additionally, further studies could investigate the toxicity and pharmacokinetics of 1-acetyl-3,5-diphenyl-1H-pyrazole, which would be important for the development of 1-acetyl-3,5-diphenyl-1H-pyrazole as a potential therapeutic agent.
Synthesis Methods
The synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole can be achieved through various methods, including the reaction of chalcones with hydrazine hydrate, the reaction of β-ketoesters with hydrazine hydrate, and the reaction of α,β-unsaturated ketones with phenylhydrazine. The most commonly used method for the synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole is the reaction of chalcones with hydrazine hydrate. This method involves the condensation of an aryl ketone with an aryl aldehyde in the presence of a base, followed by the reaction of the resulting chalcone with hydrazine hydrate. The reaction yields 1-acetyl-3,5-diphenyl-1H-pyrazole as a yellow crystalline solid.
Scientific Research Applications
1-acetyl-3,5-diphenyl-1H-pyrazole has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-oxidant properties. 1-acetyl-3,5-diphenyl-1H-pyrazole has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), and to reduce the levels of reactive oxygen species (ROS) in cells. 1-acetyl-3,5-diphenyl-1H-pyrazole has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo.
properties
CAS RN |
1154-63-8 |
|---|---|
Product Name |
1-acetyl-3,5-diphenyl-1H-pyrazole |
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-(3,5-diphenylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C17H14N2O/c1-13(20)19-17(15-10-6-3-7-11-15)12-16(18-19)14-8-4-2-5-9-14/h2-12H,1H3 |
InChI Key |
LEZLHOKJTQXBOW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
solubility |
0.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



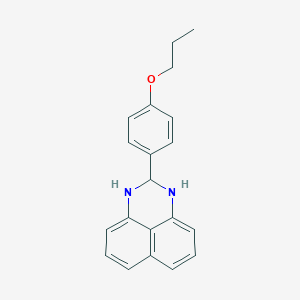
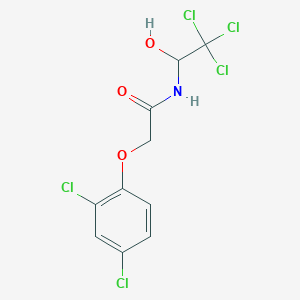
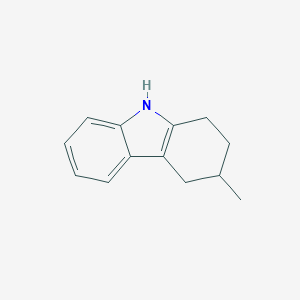
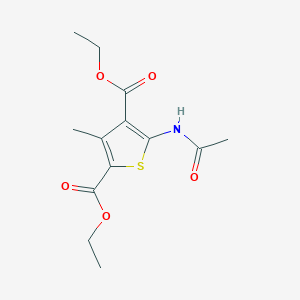
![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
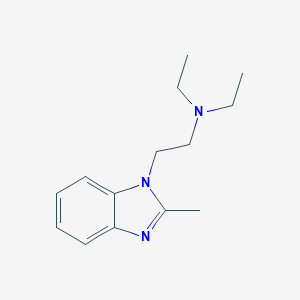
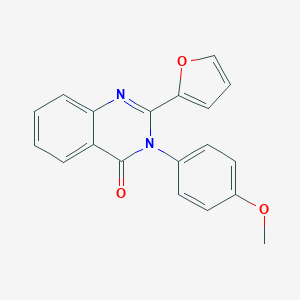
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
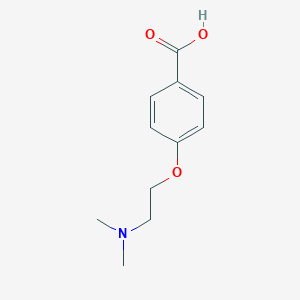
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)
